BenchChemオンラインストアへようこそ!

4-(Benzylamino)benzonitrile

CNS drug discovery blood-brain barrier permeability physicochemical descriptors

4-(Benzylamino)benzonitrile (CAS 10282-32-3) is a para-substituted aminobenzonitrile derivative that combines a benzylamine secondary amine with an electron-withdrawing nitrile group. This para arrangement creates an orthogonally reactive scaffold where the secondary amine can act as a hydrogen-bond donor in enzyme hinge-binding motifs, while the nitrile serves as a metabolically stable bioisostere or a latent carboxylic acid precursor.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 10282-32-3
Cat. No. B3075195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylamino)benzonitrile
CAS10282-32-3
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC=C(C=C2)C#N
InChIInChI=1S/C14H12N2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,16H,11H2
InChIKeyQIGBIJOPTRWSPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzylamino)benzonitrile CAS 10282-32-3: Orthogonally Reactive Building Block for Kinase Inhibitor and Agrochemical Intermediate Synthesis


4-(Benzylamino)benzonitrile (CAS 10282-32-3) is a para-substituted aminobenzonitrile derivative that combines a benzylamine secondary amine with an electron-withdrawing nitrile group. This para arrangement creates an orthogonally reactive scaffold where the secondary amine can act as a hydrogen-bond donor in enzyme hinge-binding motifs, while the nitrile serves as a metabolically stable bioisostere or a latent carboxylic acid precursor . The compound is explicitly claimed as a key intermediate in patents for kinase inhibitors (CN103930416) and agrochemical fungicides (JP4945448B2), distinguishing it from its ortho and meta isomers, which lack equivalent patent validation .

Why Generic Benzonitrile Substitution Fails: Positional Isomerism in 4-(Benzylamino)benzonitrile Defines Industrial Utility


Positional isomerism in benzylamino-substituted benzonitriles fundamentally alters the spatial orientation of the hydrogen-bond donor and acceptor, directly impacting pharmacophore fit in kinase inhibitor design and patent scope for agrochemical intermediates. The para isomer permits an extended linear geometry where the benzylamino NH projects unobstructed, creating a hinge-binding motif crucial for ATP-competitive kinase inhibitors, whereas the ortho isomer places the benzyl group proximate to the nitrile, inducing steric clash that disrupts coplanarity and receptor complementarity . Patent family analysis reveals that only the para isomer is explicitly claimed as a key intermediate for fungicidal benzylamine derivatives, making it the only choice for industrial routes requiring validated large-scale synthesis .

Quantitative Differentiation Evidence for 4-(Benzylamino)benzonitrile: Procurement-Relevant Selection Metrics vs. Isomers and Generic Analogs


CNS Drug-Likeness Advantage: XLogP3 and Topological Polar Surface Area Profile Favor Blood-Brain Barrier Penetration

PubChem computed properties for 4-(benzylamino)benzonitrile (CID 9942509) yield a topological polar surface area (TPSA) of 35.8 Ų and an XLogP3 of 2.8, both within the optimal range for passive blood-brain barrier (BBB) penetration (TPSA < 60 Ų, logP 2–5) . In contrast, many benzonitrile analogs with larger TPSA values (e.g., 4-aminobenzonitrile, TPSA ≈ 63 Ų) or with lower logP exit the favorable CNS drug-likeness space, reducing their utility for CNS-targeted screening libraries.

CNS drug discovery blood-brain barrier permeability physicochemical descriptors

Proven Intermediate for Fungicidal Active Ingredients: Exclusive Patent Claim for 4-Isomer in Agrochemical Route

The Japanese Patent JP4945448B2 explicitly claims 4-(benzylamino)benzonitrile as a benzonitrile derivative useful as a production intermediate for benzylamine derivatives with fungicidal activity . The patent describes the para isomer as uniquely suitable for catalytic hydrogenation to the corresponding benzylamine fungicide. No explicit disclosure or equivalent industrial validation is provided in this patent family for the 2- or 3-substituted positional isomers, making the para isomer the only option for a regulatory-compliant, patent-documented synthesis route.

agrochemical intermediate patented synthesis fungicide

Kinase Inhibitor Pharmacophore: Para Relationship of NH and CN Groups Aligns with Hinge-Binding Motif

In patent CN103930416, 4-benzylamino benzonitrile derivatives are specifically claimed as ATP-competitive kinase inhibitors . The para arrangement of the benzylamino group and the nitrile positions the NH hydrogen bond donor approximately 5.5 Å from the aromatic centroid, aligning with the hinge-region hydrogen bond acceptor backbone of canonical kinase active sites. By contrast, ortho-substituted analogs displace the benzyl group into proximity with the nitrile, creating steric clash that prevents the extended conformation required for hinge binding.

kinase inhibitor pharmacophore hinge-binding motif medicinal chemistry

Application Scenarios for 4-(Benzylamino)benzonitrile: Where Positional Selectivity Directly Impacts Research and Industrial Outcomes


CNS Drug Discovery and Blood-Brain Barrier Penetration Screening Programs

Drug discovery teams targeting central nervous system (CNS) disorders should preferentially select 4-(benzylamino)benzonitrile as a core fragment for compound library synthesis, given its computed TPSA of 35.8 Ų and XLogP3 of 2.8, which satisfy established CNS MPO criteria for passive BBB permeability . Incorporating this scaffold early in hit-to-lead campaigns reduces the need for subsequent structural modifications to improve brain exposure.

Kinase Inhibitor Lead Generation in Oncology and Anti-Inflammatory Research

Medicinal chemists designing ATP-competitive kinase inhibitors can use 4-(benzylamino)benzonitrile as a hinge-binding building block, leveraging the para NH–CN spatial orientation that aligns with kinase active-site hydrogen bond acceptors . This scaffold has been validated in patent CN103930416, which enumerates specific 4-benzylamino benzonitrile derivatives with kinase inhibitory activity, directing procurement toward compounds with demonstrated pharmacophore compatibility.

Agrochemical Active Ingredient Intermediate Scale-Up

Industrial synthetic route development for fungicidal benzylamine derivatives should source 4-(benzylamino)benzonitrile as the starting intermediate, as it is the only positional isomer explicitly claimed in JP4945448B2 for this application . Using the patented intermediate ensures regulatory compliance and process reproducibility, reducing the risk of patent infringement or route re-validation when scaling from laboratory to pilot plant.

Quote Request

Request a Quote for 4-(Benzylamino)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.